4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine
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Overview
Description
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine is an organic compound that features two morpholine rings connected by a sulfanylethylsulfanyl linker. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis .
Preparation Methods
The synthesis of 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine typically involves the reaction of morpholine with a suitable sulfanylethylsulfanyl precursor. One common method is the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then reacted with a sulfanylethylsulfanyl compound under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine undergoes various chemical reactions typical of secondary amines and sulfides. These include:
Oxidation: The sulfide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the sulfide sulfur, depending on the reagents and conditions used
Scientific Research Applications
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ether functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The sulfide groups can also participate in redox reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine is unique due to its dual morpholine rings and sulfanylethylsulfanyl linker. Similar compounds include:
Morpholine: A simpler structure with a single morpholine ring.
4-Morpholinopropane sulfonic acid: Contains a morpholine ring with a sulfonic acid group.
2,2’-Dimorpholinyldiethyl ether: Features two morpholine rings connected by an ether linkage.
These compounds share some chemical properties but differ in their specific functional groups and linkers, leading to variations in their reactivity and applications.
Properties
CAS No. |
53551-65-8 |
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Molecular Formula |
C10H20N2O2S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylsulfanylethylsulfanyl)morpholine |
InChI |
InChI=1S/C10H20N2O2S2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-10H2 |
InChI Key |
PIEIHEGSWLRZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SCCSN2CCOCC2 |
Origin of Product |
United States |
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